molecular formula C6H11Br B12290322 (1-Bromopropyl)cyclopropane CAS No. 88106-28-9

(1-Bromopropyl)cyclopropane

Cat. No.: B12290322
CAS No.: 88106-28-9
M. Wt: 163.06 g/mol
InChI Key: HIZZGEIGDSVFBJ-UHFFFAOYSA-N
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Description

(1-Bromopropyl)cyclopropane is an organobromine compound with the chemical formula C6H11Br. It is a member of the haloalkane family, characterized by the presence of a bromine atom attached to a cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromopropyl)cyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with phosphorus tribromide (PBr3) under controlled conditions. Another method includes the bromination of cyclopropylpropane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .

Chemical Reactions Analysis

Types of Reactions: (1-Bromopropyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Isomerization: Elevated temperatures, typically above 100°C.

Major Products:

Scientific Research Applications

(1-Bromopropyl)cyclopropane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Bromopropyl)cyclopropane involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles, leading to the formation of various products. The cyclopropane ring imparts strain, making the compound more reactive and facilitating its participation in various chemical reactions .

Comparison with Similar Compounds

    Bromocyclopropane (C3H5Br): Similar in structure but lacks the propyl group.

    Chlorocyclopropane (C3H5Cl): Contains chlorine instead of bromine.

    Fluorocyclopropane (C3H5F): Contains fluorine instead of bromine.

    Iodocyclopropane (C3H5I): Contains iodine instead of bromine.

Uniqueness: The combination of these structural features makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

88106-28-9

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

1-bromopropylcyclopropane

InChI

InChI=1S/C6H11Br/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3

InChI Key

HIZZGEIGDSVFBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)Br

Origin of Product

United States

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